molecular formula C7H10ClN3O2S2 B15221261 3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide

3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B15221261
M. Wt: 267.8 g/mol
InChI Key: BRPRZMGAEOSAGE-UHFFFAOYSA-N
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Description

3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are five-membered heterocyclic compounds containing one sulfur and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide typically involves the reaction of 4-chloro-1,2,5-thiadiazole with tetrahydro-2H-thiopyran 1,1-dioxide under specific conditions. The reaction is usually carried out in the presence of a suitable base, such as triethylamine, and a solvent like ethanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives.

Scientific Research Applications

3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-((4-Chloro-1,2,5-thiadiazol-3-yl)amino)tetrahydro-2H-thiopyran 1,1-dioxide is unique due to the presence of both the thiadiazole and tetrahydrothiopyran rings in its structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C7H10ClN3O2S2

Molecular Weight

267.8 g/mol

IUPAC Name

4-chloro-N-(1,1-dioxothian-3-yl)-1,2,5-thiadiazol-3-amine

InChI

InChI=1S/C7H10ClN3O2S2/c8-6-7(11-14-10-6)9-5-2-1-3-15(12,13)4-5/h5H,1-4H2,(H,9,11)

InChI Key

BRPRZMGAEOSAGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(CS(=O)(=O)C1)NC2=NSN=C2Cl

Origin of Product

United States

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